molecular formula C23H24O4S B13827271 (1R,3S)-(4-benzylfuran-3-yl)methyl 2,2-dimethyl-3-((E)-(2-oxodihydrothiophen-3(2H)-ylidene)methyl)cyclopropanecarboxylate

(1R,3S)-(4-benzylfuran-3-yl)methyl 2,2-dimethyl-3-((E)-(2-oxodihydrothiophen-3(2H)-ylidene)methyl)cyclopropanecarboxylate

Cat. No.: B13827271
M. Wt: 396.5 g/mol
InChI Key: VEVPFZFNJFHFIE-AHJJFNAJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kadethrin is synthesized through the formal condensation of the carboxy group of (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxodihydrothiophen-3(2H)-ylidene)methyl]cyclopropanecarboxylic acid with the hydroxy group of (5-benzylfuran-3-yl)methanol . The reaction typically involves esterification under controlled conditions to ensure the stability of the product.

Industrial Production Methods

Industrial production of Kadethrin involves large-scale esterification processes, often using catalysts to enhance the reaction rate and yield. The process is carefully monitored to maintain the integrity of the furan and thiolactone groups, which are crucial for the insecticidal activity of Kadethrin .

Properties

Molecular Formula

C23H24O4S

Molecular Weight

396.5 g/mol

IUPAC Name

(4-benzylfuran-3-yl)methyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C23H24O4S/c1-23(2)19(11-16-8-9-28-22(16)25)20(23)21(24)27-14-18-13-26-12-17(18)10-15-6-4-3-5-7-15/h3-7,11-13,19-20H,8-10,14H2,1-2H3/b16-11+/t19-,20-/m0/s1

InChI Key

VEVPFZFNJFHFIE-AHJJFNAJSA-N

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)OCC2=COC=C2CC3=CC=CC=C3)/C=C/4\CCSC4=O)C

Canonical SMILES

CC1(C(C1C(=O)OCC2=COC=C2CC3=CC=CC=C3)C=C4CCSC4=O)C

Origin of Product

United States

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